molecular formula C8H7N3O2 B1387761 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 90004-19-6

7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B1387761
CAS RN: 90004-19-6
M. Wt: 177.16 g/mol
InChI Key: BQAWUJRDPDWOQL-UHFFFAOYSA-N
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Description

“7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the CAS Number: 90004-19-6 . It has a molecular weight of 177.16 and its IUPAC name is 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid . The compound is solid in physical form .


Synthesis Analysis

An efficient synthesis of pyrazolo[1,5-a]pyrimidines has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction . The method using deep eutectic solvents (DES) provides several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H7N3O2/c1-5-6(8(12)13)4-9-7-2-3-10-11(5)7/h2-4H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure using text.


Chemical Reactions Analysis

The compound has been used in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives . For instance, it has been used to synthesize dioxopyrrolidindolinylamio-pyrazolo-pyrimidines and dioxoisoindolin-pyrazolo-pyrimidines .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 177.16 . The compound’s InChI code is 1S/C8H7N3O2/c1-5-6(8(12)13)4-9-7-2-3-10-11(5)7/h2-4H,1H3,(H,12,13) .

Scientific Research Applications

Antimicrobial Activities

The compound has been utilized in the synthesis of various derivatives, which have shown potential antimicrobial properties. For instance, methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates were synthesized and tested for antimicrobial activity. The structures of these synthesized compounds were confirmed through IR spectroscopy and PMR spectrometry, showcasing the compound's relevance in the creation of potential antimicrobial agents (Gein, Mishunin, Tsyplyakova, Vinokurova, & Vakhrin, 2009).

Synthesis and Modification

The compound serves as a base structure for the synthesis and subsequent modification of various derivatives. For example, 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides were synthesized from methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate. This study indicates the compound's versatility and potential in chemical synthesis and drug design (Drev et al., 2014).

Structural Analysis and Framework

7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives have also been studied for their structural properties. Research on the hydrogen-bonded chain of rings in derivatives of this compound has shed light on their molecular composition and potential applications in crystallography and materials science (Portilla et al., 2006).

Mechanism of Action

Target of Action

7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a strategic compound for optical applications . It has been identified as a reactant used in the preparation of DPP-IV inhibitors . DPP-IV (Dipeptidyl peptidase-IV) is an enzyme responsible for breaking down incretin hormones in the body, which help to regulate glucose metabolism.

Mode of Action

The compound interacts with its targets by binding to the active site of the DPP-IV enzyme, inhibiting its activity . This results in an increase in the levels of incretin hormones, which stimulate insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby regulating glucose metabolism.

Biochemical Pathways

The inhibition of DPP-IV leads to an increase in the levels of incretin hormones, specifically GLP-1 (Glucagon-like peptide-1) and GIP (Glucose-dependent insulinotropic polypeptide). These hormones are involved in the regulation of glucose metabolism. They stimulate insulin secretion from the pancreas, inhibit glucagon release, and slow gastric emptying, which collectively help to regulate blood glucose levels .

Result of Action

The primary result of the action of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is the inhibition of DPP-IV enzyme activity, leading to an increase in the levels of incretin hormones . This results in improved regulation of glucose metabolism, which can be beneficial in conditions such as type 2 diabetes.

Safety and Hazards

The safety information for this compound suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted chemists owing to their biological and pharmacological importance . Future research may focus on exploring the potential applications of these compounds in various fields, including their use as hypnotic drugs, anti-inflammatory agents, and anti-tumor agents .

properties

IUPAC Name

7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-6(8(12)13)4-9-7-2-3-10-11(5)7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAWUJRDPDWOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC=NN12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653421
Record name 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90004-19-6
Record name 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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